molecular formula C11H12N2O2 B8346918 2-(Methoxymethyl)-7-methyl-2H-indazole-5-carbaldehyde

2-(Methoxymethyl)-7-methyl-2H-indazole-5-carbaldehyde

Cat. No. B8346918
M. Wt: 204.22 g/mol
InChI Key: OPBLVDLTTBUGAE-UHFFFAOYSA-N
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Patent
US07772244B2

Procedure details

To a solution of 7-methylindazole-5-carboxaldehyde (8.80 g, 54.9 mmol) and N-methyl-dicyclohexylamine (23.6 mL, 110 mmol) in tetrahydrofuran (200 mL) at 0° C. was added chloromethyl methyl ether (7.50 mL, 1.8 equiv). The reaction was allowed to gradually warm to room temperature overnight. The reaction was concentrated, dissolved in diethyl ether, washed with water, then 1 M hydrochloric acid, then water, then brine, dried over magnesium sulfate, and concentrated to give an oil. The oil was dissolved in ethyl acetate and treated with hexanes until lasting turbidity. The suspension was heated until a clear solution was obtained and the flask placed in the freezer. The resulting crystalline solid was crushed with a spatula to break it up, reheated to dissolve some of the solids, and placed in the freezer. The solids were filtered, washed with very cold diethyl ether (−78° C.), and air-dried to give 5.43 g. The mother liquor was concentrated, redissolved in diethyl ether (ca. 20 mL), cooled to −78° C., and treated with a seed crystal of the product. After 1 h, the resulting solids were filtered, washed with cold diethyl ether (−78° C.), and air-dried to give an additional 1.05 g (total yield=58%). 1H-NMR (CDCl3, 500 MHz) δ 2.66 (s, 3H), 3.44 (s, 3H), 5.73 (s, 2H), 7.59 (s, 1H), 8.09 (s, 1H), 8.32 (s, 1H), 9.97 (s, 1H). Mass spec.: 205.19 (MH)+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
23.6 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.CN(C1CCCCC1)C1CCCCC1.[CH3:27][O:28][CH2:29]Cl>O1CCCC1.C(OCC)(=O)C>[CH3:27][O:28][CH2:29][N:8]1[CH:7]=[C:6]2[C:10]([C:2]([CH3:1])=[CH:3][C:4]([CH:11]=[O:12])=[CH:5]2)=[N:9]1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
CC=1C=C(C=C2C=NNC12)C=O
Name
Quantity
23.6 mL
Type
reactant
Smiles
CN(C1CCCCC1)C1CCCCC1
Name
Quantity
7.5 mL
Type
reactant
Smiles
COCCl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
1 M hydrochloric acid, then water, then brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The resulting crystalline solid was crushed with a spatula
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve some of the solids
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with very cold diethyl ether (−78° C.)
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 5.43 g
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in diethyl ether (ca. 20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
ADDITION
Type
ADDITION
Details
treated with a seed crystal of the product
FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered
WASH
Type
WASH
Details
washed with cold diethyl ether (−78° C.)
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give an additional 1.05 g (total yield=58%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COCN1N=C2C(=CC(=CC2=C1)C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.